2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

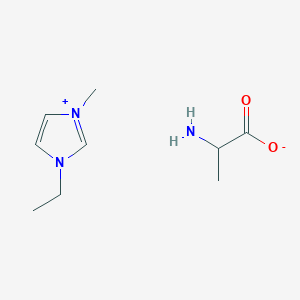

2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium is a compound with the molecular formula C₉H₁₇N₃O₂ and a molecular weight of 199.25 g/mol . It is known for its unique structure, which combines an amino acid derivative with an imidazolium-based ionic liquid. This compound is primarily used for research purposes and has various applications in scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with 2-aminopropanoic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The imidazolium ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolium ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or amines are employed under mild to moderate conditions.

Major Products Formed

Oxidation: Oxo derivatives of the amino group.

Reduction: Reduced forms of the imidazolium ring.

Substitution: Various substituted imidazolium derivatives.

Scientific Research Applications

2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in studies involving ion transport and cellular uptake mechanisms.

Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

Industry: Utilized in the development of advanced materials and ionic liquids for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium involves its interaction with specific molecular targets and pathways. The imidazolium moiety facilitates ionic interactions, while the amino acid derivative can engage in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate biological processes, such as ion transport and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

1-Ethyl-3-methylimidazolium chloride: Another imidazolium-based ionic liquid with similar properties but lacks the amino acid derivative.

2-Aminopropanoate;1-methylimidazol-3-ium: Similar structure but with a different alkyl group on the imidazolium ring.

Uniqueness

2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium is unique due to its combination of an amino acid derivative and an imidazolium-based ionic liquid. This dual functionality allows it to participate in a broader range of chemical and biological interactions compared to its counterparts .

Biological Activity

2-Aminopropanoate; 1-ethyl-3-methylimidazol-3-ium (often abbreviated as EMIM) is a compound that combines an amino acid derivative with an imidazolium ionic liquid. This hybrid structure has garnered attention for its unique biological activities, particularly in protein stabilization and modulation of amyloid fibrillization. This article reviews the biological activity of this compound, focusing on its effects on proteins, potential therapeutic applications, and underlying mechanisms.

Chemical Structure

The compound consists of:

- 2-Aminopropanoate : An amino acid derivative known for its role in protein synthesis and metabolism.

- 1-Ethyl-3-methylimidazol-3-ium : An imidazolium-based ionic liquid with unique solvation properties.

The chemical formula can be represented as:

Protein Stabilization

Research indicates that EMIM can stabilize proteins by influencing their folding pathways and enhancing solubility. Ionic liquids like EMIM have been shown to interact favorably with protein surfaces, potentially increasing their stability under various conditions. For instance, studies have demonstrated that EMIM can bind to lysozyme, a model protein, enhancing its thermal stability compared to other ionic liquids .

Modulation of Amyloid Fibrillization

One of the most significant biological activities of EMIM is its ability to modulate amyloid fibrillization. Amyloid fibrils are aggregates of proteins that can lead to various diseases, including Alzheimer's. EMIM has been found to accelerate the formation of amyloid fibrils in a dose-dependent manner, promoting structural changes in proteins that favor fibril formation . This effect varies depending on the specific ionic liquid used, with EMIM exhibiting a more pronounced effect than others, such as 1-butyl-3-methylimidazolium acetate.

Study 1: Lysozyme Fibrillization

A study investigated the kinetics of lysozyme amyloid formation in the presence of EMIM. It was found that:

- At concentrations of 0.5%, 1%, and 5% (v/v), EMIM significantly promoted fibrillization.

- The morphology of the resulting fibrils was characterized as needle-like, with increased variability at higher concentrations .

Study 2: Protein Stability

Another research highlighted the stabilization effects of EMIM on lysozyme:

- The presence of EMIM increased the thermal stability of lysozyme compared to control conditions.

- Docking studies suggested that EMIM interacts at the active site near Trp108, enhancing stability through electrostatic and hydrophobic interactions .

Data Tables

| Parameter | EMIM Concentration (%) | Fibril Formation Rate | Fibril Morphology |

|---|---|---|---|

| Lysozyme Fibrillization | 0.5 | Moderate | Needle-like |

| Lysozyme Fibrillization | 1 | High | Variable |

| Lysozyme Fibrillization | 5 | Very High | Complex |

Properties

IUPAC Name |

2-aminopropanoate;1-ethyl-3-methylimidazol-3-ium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.C3H7NO2/c1-3-8-5-4-7(2)6-8;1-2(4)3(5)6/h4-6H,3H2,1-2H3;2H,4H2,1H3,(H,5,6)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYVKYFXBDKITN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.CC(C(=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.